molecular formula C23H21N5O3S B2615115 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105203-38-0

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B2615115
CAS No.: 1105203-38-0
M. Wt: 447.51
InChI Key: FAOQCENYUQIDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a potent and selective small-molecule inhibitor designed to target the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This compound acts as a ATP-competitive antagonist, binding to the kinase domain of JAK proteins and thereby preventing the phosphorylation and subsequent dimerization of STAT transcription factors. The JAK-STAT pathway is a critically important intracellular signaling cascade for a multitude of cytokines and growth factors, and its dysregulation is a hallmark of various pathological states. Consequently, this inhibitor is a valuable pharmacological tool for probing the mechanistic roles of JAK-STAT signaling in inflammatory and autoimmune diseases , as well as in hematological malignancies and solid tumors where this pathway promotes cell proliferation and survival. Research utilizing this compound has been instrumental in elucidating the contribution of specific JAK isoforms to disease progression and in validating JAK-STAT inhibition as a therapeutic strategy in preclinical models. Its use extends to high-throughput screening assays and combination therapy studies to investigate potential synergistic effects with other targeted agents.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-13-4-6-17(8-14(13)2)28-22-18(10-24-28)15(3)26-27-23(22)32-11-21(29)25-16-5-7-19-20(9-16)31-12-30-19/h4-10H,11-12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOQCENYUQIDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of this compound's pharmacological significance.

Chemical Structure

The compound features a benzo[d][1,3]dioxole moiety linked to a thioacetamide structure through a pyrazolo[3,4-d]pyridazin unit. Its structural formula can be represented as:

C20H22N4O3S\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the dioxole ring followed by the introduction of the pyrazolo and thioacetamide functionalities. The detailed synthetic pathways are often documented in chemical literature and patents.

Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
47fHCT-1166.2
47eT47D43.4
69cMCF-7More potent than control

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in cell signaling pathways. For example, compounds containing similar structural motifs have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.

Study 1: Antiviral Properties

Research has demonstrated that certain derivatives related to this compound possess antiviral properties. A study on mercapto-substituted compounds showed promising results against viral infections, indicating potential applications in antiviral drug development.

Study 2: Antimicrobial Activity

Another study highlighted the antimicrobial effects of related thioamide compounds against pathogenic bacteria. The findings suggest that these compounds could serve as lead candidates for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related heterocycles from the literature.

Structural Analogues

Compound Name/ID Core Structure Key Substituents/Modifications Biological Activity/Properties Reference
Target Compound Pyrazolo[3,4-d]pyridazine 3,4-Dimethylphenyl, methyl, thioacetamide, benzo[d][1,3]dioxol Hypothesized kinase inhibition (inferred)
Example 83 () Pyrazolo[3,4-d]pyrimidine 4-(Dimethylamino), fluorophenyl, chromenone Kinase inhibition (implied by structural analogs)
Compound VIIa () Thiazole-pyrazole Methyl, phenyl, acetamide Antimicrobial potential (synthesis context)
Compound 6 () Pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine Thioxo, methyl, phenyl Antibacterial, antifungal

Key Differences and Implications

Pyridazines are less common in drug design but offer unique steric profiles for target selectivity.

The benzo[d][1,3]dioxol moiety provides electron-rich aromaticity, contrasting with simpler phenyl groups in ’s thiazole derivatives .

Linkage Chemistry :

  • The thioacetamide bridge in the target compound may confer greater resistance to oxidative degradation than the thiazole ring in Compound VIIa .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.